molecular formula C24H15Cl2N3O3 B12012753 1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate CAS No. 765274-29-1

1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate

Cat. No.: B12012753
CAS No.: 765274-29-1
M. Wt: 464.3 g/mol
InChI Key: ZWKDZBISTVWIDF-CCVNUDIWSA-N
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Description

1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridinylcarbonyl group, a carbohydrazonoyl moiety, and a naphthyl dichlorobenzoate component. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Pyridinylcarbonyl Hydrazone: This involves the reaction of pyridine-3-carboxylic acid with hydrazine hydrate under reflux conditions to form the hydrazone derivative.

    Formation of Naphthyl Derivative: The naphthyl derivative is synthesized by reacting 2-naphthylamine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the pyridinylcarbonyl hydrazone with the naphthyl derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorobenzoate moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s pyridinylcarbonyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The carbohydrazonoyl moiety may also play a role in binding to nucleic acids or proteins, affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s multifaceted structure allows for diverse interactions.

Comparison with Similar Compounds

1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can be compared with similar compounds such as:

  • 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
  • 2-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • N-Phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide

These compounds share similar structural features but differ in their specific functional groups and substituents

Properties

CAS No.

765274-29-1

Molecular Formula

C24H15Cl2N3O3

Molecular Weight

464.3 g/mol

IUPAC Name

[1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 2,4-dichlorobenzoate

InChI

InChI=1S/C24H15Cl2N3O3/c25-17-8-9-19(21(26)12-17)24(31)32-22-10-7-15-4-1-2-6-18(15)20(22)14-28-29-23(30)16-5-3-11-27-13-16/h1-14H,(H,29,30)/b28-14+

InChI Key

ZWKDZBISTVWIDF-CCVNUDIWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CN=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CN=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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